1-(2-Phenylethyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYIPZGFLHDABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441402 | |
| Record name | 1-(2-Phenylethyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190953-69-6 | |
| Record name | 1-(2-Phenylethyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 2 Phenylethyl Piperazin 2 One
Strategies for the Construction of the Piperazin-2-one (B30754) Ring System
The formation of the piperazin-2-one heterocyclic system is central to accessing the target compound. The key is the strategic formation of the two amide bonds and the six-membered ring, which can be accomplished through various intramolecular and intermolecular approaches.
Cyclization Reactions in Piperazinone Synthesis
Cyclization reactions represent the most fundamental approach to building the piperazin-2-one core. These methods involve forming the heterocyclic ring from a linear precursor, which can occur through the formation of the final amide bond in either an intramolecular or intermolecular fashion.
Intramolecular cyclization is a common and effective strategy, typically involving a pre-formed linear precursor containing the N-(2-phenylethyl)ethylenediamine backbone. A classic approach involves the reaction of N-(2-phenylethyl)ethylenediamine with an activated two-carbon unit, such as an α-haloacetyl halide (e.g., chloroacetyl chloride) or an α-haloacetate ester (e.g., ethyl bromoacetate). The initial acylation of one nitrogen atom is followed by a base-mediated intramolecular nucleophilic substitution, where the second nitrogen atom displaces the halide to form the lactam ring.
Another powerful intramolecular method is the Dieckmann cyclization. While often used for creating 4-piperidones from aminodicarboxylate esters, the principle can be adapted. google.com For the synthesis of 1-(2-phenylethyl)piperazin-2-one, this would involve a precursor like an ester of N-(2-phenylethyl)-*N'-(alkoxycarbonylmethyl)ethylenediamine. A base, such as sodium t-butoxide, would then catalyze an intramolecular condensation to form the piperazinone ring. google.com
More specialized intramolecular cyclizations have also been developed. For instance, Jocic-type reactions can transform enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones by reacting them with an unsymmetrical diamine, such as N-(2-phenylethyl)ethylenediamine, with little loss of stereochemical integrity. organic-chemistry.orgnih.gov
| Precursor Type | Reagents & Conditions | Description | Ref. |
| N-Substituted Ethylenediamine (B42938) | 1. α-haloacetyl halide, Base2. Heat or Base | Two-step process involving initial acylation followed by intramolecular SN2 cyclization. | |
| Aminodicarboxylate Ester | NaH or NaOt-Bu in THF or xylene | Dieckmann condensation followed by hydrolysis and decarboxylation to yield the cyclic ketone. | google.com |
| Trichloromethyl Alcohol & Diamine | Base (e.g., NaH) | Modified Jocic-type reaction leading to regioselective formation of 1-substituted piperazinones. | organic-chemistry.orgnih.gov |
Intermolecular strategies construct the piperazin-2-one ring by bringing together two or more separate components in a single or sequential process. A straightforward approach involves the condensation of N-(2-phenylethyl)ethylenediamine with a glyoxal (B1671930) derivative.
A more advanced intermolecular approach is the Ugi four-component reaction (U-4CR). This powerful multicomponent reaction can assemble complex structures in a single step. To generate a piperazin-2-one scaffold, bifunctional starting materials are often employed. For example, the reaction of an amino acid, an aldehyde, an isocyanide, and a Boc-protected ethylenediamine derivative can produce a linear intermediate that, after deprotection, cyclizes to form a diketopiperazine. organic-chemistry.org Adapting this to yield a piperazin-2-one would require careful selection of reactants, such as using chloroacetic acid as the acid component, which can lead to a precursor poised for cyclization.
Reduction of Diketopiperazines for Piperazin-2-one Scaffolds
An alternative route to piperazin-2-ones is through the partial reduction of a corresponding 2,5-diketopiperazine (DKP). The precursor, a 1-(2-phenylethyl)piperazine-2,5-dione, could be synthesized via the cyclization of a dipeptide, such as one formed from N-(2-phenylethyl)glycine and another amino acid.
The primary challenge in this approach is achieving selective reduction of only one of the two amide carbonyl groups. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the complete reduction of both carbonyls, yielding the corresponding piperazine (B1678402). wikipedia.orgbaranlab.org
Achieving selective mono-reduction is difficult and often results in low yields or a mixture of products. Milder or sterically hindered reducing agents under carefully controlled conditions (e.g., low temperature) would be required. One potential strategy involves using a reagent like sodium borohydride (B1222165) in the presence of a Lewis acid or employing catalytic hydrogenation under specific conditions. Another approach is the regioselective thionation of one carbonyl group using Lawesson's reagent, followed by reductive desulfurization, which can effectively achieve the desired partial reduction. baranlab.org
| Method | Reagents | Outcome | Challenges | Ref. |
| Full Reduction | LiAlH₄ | Piperazine | Lack of selectivity; over-reduction is common. | wikipedia.org |
| Regioselective Thionation | Lawesson's Reagent (0.5 eq) | Monothionated DKP | Requires a subsequent reduction step to remove sulfur. | baranlab.org |
One-Pot Synthetic Approaches to Piperazin-2-ones
One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several elegant one-pot methods have been developed for the synthesis of the piperazin-2-one core.
One notable example is a domino sequence involving a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). wikipedia.orgresearchgate.net In this process, an aldehyde, (phenylsulfonyl)acetonitrile, a hydroperoxide, and a diamine are reacted sequentially in the same vessel. By using N,N'-disubstituted ethylenediamines, this method has been shown to produce C3-substituted piperazin-2-ones in good yields and high enantioselectivity. wikipedia.org The application of N-(2-phenylethyl)ethylenediamine as the diamine component in this sequence would be a direct route to the target compound.
| One-Pot Strategy | Key Reactants | Catalyst/Reagents | Key Features | Ref. |
| Knoevenagel/Epoxidation/DROC | Aldehyde, (Phenylsulfonyl)acetonitrile, Diamine | Quinine-derived urea, Cumyl hydroperoxide (CHP), Et₃N | Asymmetric synthesis of C3-substituted piperazin-2-ones. | wikipedia.orgresearchgate.net |
Application of Palladium-Catalyzed Reactions in Piperazinone Synthesis
Palladium catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperazin-2-ones. These methods often offer high efficiency, broad substrate scope, and excellent stereochemical control.
A prominent strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. baranlab.orgnih.gov This reaction converts substituted pyrazin-2-ols into chiral piperazin-2-ones with high yields and enantioselectivities. To apply this to the target compound, a precursor such as 1-(2-phenylethyl)pyrazin-2-ol would be required, which would then be hydrogenated using a palladium catalyst and a chiral ligand. baranlab.org
Another innovative palladium-catalyzed method involves the cyclization of propargyl carbonates with bis-nitrogen nucleophiles. organic-chemistry.org This reaction is highly modular, coupling two carbons from a propargyl unit with a diamine component. The use of N-(2-phenylethyl)ethylenediamine with an appropriate propargyl carbonate under palladium catalysis would provide a direct and flexible route to the desired piperazinone. The reactions proceed under mild conditions with low catalyst loadings.
| Reaction Type | Substrates | Catalyst System | Key Advantages | Ref. |
| Asymmetric Hydrogenation | Pyrazin-2-ols | Pd(OCOCF₃)₂ / (R)-TolBINAP, TsOH·H₂O | High yields and excellent enantioselectivity for chiral piperazin-2-ones. | baranlab.orgnih.gov |
| Modular Cyclization | Propargyl Carbonates, Diamines | Pd₂(dba)₃, dppf or DPEphos | Mild conditions, high efficiency, and broad substrate tolerance. Can be used for piperazinones derived from amino acids. | organic-chemistry.org |
| Allylic Alkylation | Racemic piperazin-2-ones | Palladium catalyst | Enables access to piperazin-2-ones with C3-quaternary stereocenters. | researchgate.net |
Synthesis of the 1-(2-Phenylethyl) Moiety and its Incorporation into Piperazin-2-one
The construction of this compound involves the formation of the piperazin-2-one core and the subsequent or concurrent introduction of the 2-phenylethyl group at the N1 position.
Alkylation Strategies for N-Substitution of Piperazinones
The N-alkylation of piperazinones is a fundamental transformation for introducing substituents like the phenylethyl group. Common methods involve the nucleophilic substitution reaction between the piperazinone nitrogen and a suitable phenylethyl electrophile. mdpi.com
One of the most direct approaches is the reaction of piperazin-2-one with a phenylethyl halide, such as phenethyl chloride or bromide, under basic conditions. mdpi.com The base, typically a carbonate or an organic amine, facilitates the deprotonation of the secondary amine in the piperazinone ring, enhancing its nucleophilicity to attack the electrophilic carbon of the phenylethyl halide. To improve reaction yields and avoid harsh conditions, the Finkelstein reaction, which involves the in-situ generation of a more reactive alkyl iodide from an alkyl chloride or bromide using sodium or potassium iodide, can be employed. mdpi.com
Alternatively, reductive amination represents another key strategy. mdpi.comnih.gov This method involves the reaction of piperazin-2-one with phenylacetaldehyde (B1677652) in the presence of a reducing agent. The initial condensation forms an enamine or iminium ion intermediate, which is then reduced in situ to yield the N-substituted product.
To control selectivity and prevent undesired dialkylation, especially when starting with piperazine, a common strategy is to use a protecting group. researchgate.netnih.gov The tert-butyloxycarbonyl (Boc) group is frequently employed to protect one of the nitrogen atoms, allowing for the selective alkylation of the other. The protecting group can then be removed in a subsequent step. nih.gov However, one-pot procedures have also been developed to achieve mono-substitution without the need for protecting groups, often utilizing metal ion catalysis on polymeric resins. nih.gov
Precursor Synthesis of 1-(2-Phenylethyl)piperazine
The synthesis of 1-(2-phenylethyl)piperazine is a crucial step as it can serve as a direct precursor to this compound through subsequent oxidation or modification. A common method for synthesizing this precursor is the N-alkylation of piperazine with a phenylethyl halide. chemicalbook.com For instance, reacting anhydrous piperazine with benzyl (B1604629) chloride in a solvent like tetrahydrofuran (B95107) under reflux conditions yields 1-benzylpiperazine (B3395278), which can be a starting point for further transformations. chemicalbook.com A more direct route involves the reaction of piperazine with phenethyl chloride. chemicalbook.com
Another approach involves the Dieckmann cyclization. This method starts with the condensation of phenethylamine (B48288) with two equivalents of an acrylate (B77674) ester, such as methyl acrylate, to form a bis-ester. researchgate.net This intermediate then undergoes an intramolecular cyclization (Dieckmann reaction) in the presence of a base to form a cyclic β-keto ester, which can be further hydrolyzed and decarboxylated to yield a piperidone intermediate, a close relative of piperazinone. researchgate.net
Nucleophilic Substitution Reactions in Incorporating the Phenylethyl Group
Nucleophilic substitution is a cornerstone reaction for incorporating the phenylethyl group onto the piperazine or piperazin-2-one ring. mdpi.comresearchgate.net The nitrogen atom of the piperazine ring acts as a nucleophile, attacking an electrophilic carbon atom of a phenylethyl derivative. researchgate.net
In a typical scenario, piperazine is reacted with a phenylethyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity. researchgate.net The choice of solvent can influence the reaction, with polar aprotic solvents like DMF or acetonitrile (B52724) often being effective. researchgate.net
For the synthesis of more complex derivatives, multi-component reactions have been developed. For instance, a three-component reaction involving disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl (B98337) cyanide has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, showcasing the versatility of nucleophilic substitution in building complex piperazine-containing molecules. mdpi.com
Stereoselective Synthesis of this compound Analogues
The development of stereoselective methods for the synthesis of chiral piperazin-2-ones is of high importance due to the often-differing biological activities of enantiomers.
Asymmetric Catalytic Methodologies for Chiral Piperazin-2-ones
Asymmetric catalysis offers an efficient route to chiral piperazin-2-ones. rsc.orgrsc.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as a facile method to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgrsc.orgdicp.ac.cn This method involves the hydrogenation of the pyrazin-2-ol substrate in the presence of a chiral palladium catalyst, such as one containing a chiral bisphosphine ligand like (R)-TolBINAP.
Other transition metals have also been employed. For example, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been shown to afford chiral products with good enantioselectivities. rsc.orgdicp.ac.cn Ruthenium catalysts have been used in the enantioselective transfer hydrogenation of α-trichloromethyl ketones, which can then be converted to enantiomerically enriched piperazin-2-ones. rsc.org Furthermore, palladium-catalyzed asymmetric allylic alkylation provides another elegant approach to chiral piperazin-2-ones. rsc.orgdicp.ac.cn
Chiral Pool and Auxiliary-Based Procedures
The "chiral pool" strategy utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to construct chiral molecules. nih.govyoutube.com For instance, (S)-serine has been used as a starting material for the synthesis of chiral nonracemic (piperazin-2-yl)methanol derivatives. nih.gov The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved using (R)-phenylglycinol as a chiral starting material. rsc.org
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary is removed. wikipedia.org Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including aldol (B89426) reactions, to produce chiral building blocks. researchgate.net The synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(-)-phenylglycinol as a chiral auxiliary. nih.govrsc.org Camphorsultam and pseudoephedrine are other examples of effective chiral auxiliaries. wikipedia.org These auxiliaries can be used to direct alkylation or other bond-forming reactions in a diastereoselective manner, leading to the desired chiral piperazinone analogue after removal of the auxiliary. rsc.org
Derivatization and Functionalization Strategies of this compound
The modification of the this compound scaffold is crucial for the development of new chemical entities with tailored properties. Strategies for its derivatization primarily focus on the secondary amine at the N4 position, which serves as a key handle for introducing a wide range of functional groups.
The secondary amine of the piperazin-2-one ring is a prime site for acylation and sulfonylation reactions, allowing for the introduction of various substituents that can modulate the compound's physicochemical and biological properties.
Acylation Reactions: The N4-acylation of piperazin-2-one derivatives is a common transformation. While specific examples for this compound are not extensively documented in the reviewed literature, the acylation of analogous structures provides a clear precedent. For instance, the acylation of 1-(4-methoxybenzyl)piperazine (B1330243) with various acyl chlorides proceeds efficiently. nih.gov In a typical procedure, the piperazine derivative is treated with an acyl chloride in the presence of a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF). nih.gov This reaction leads to the formation of the corresponding N-acylpiperazine. The reaction conditions are generally mild, often starting at 0 °C and gradually warming to room temperature. nih.gov
Table 1: Representative Acylation of a 1-Substituted Piperazine Derivative
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product |
|---|
Sulfonylation Reactions: Similar to acylation, sulfonylation of the N4-nitrogen introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation and binding characteristics. The reaction typically involves treating the piperazine derivative with a sulfonyl chloride in the presence of a base.
The piperazine moiety, with its two nitrogen atoms, is a well-established building block for the design of ligands capable of coordinating with metal ions. designer-drug.comnih.gov The resulting metal complexes can exhibit unique geometries and electronic properties, making them valuable in catalysis and materials science.
The nitrogen atoms of the piperazine ring in this compound can act as donor atoms for metal coordination. nih.gov The design of ligands based on this scaffold can lead to the formation of both mononuclear and polynuclear metal complexes. nih.govresearchgate.net For example, studies on 1-phenylpiperazine (B188723) have shown its ability to form stable complexes with palladium(II). researchgate.net The complexation reactions are typically carried out in a suitable solvent, and the stoichiometry and stability of the resulting complexes can be determined using various analytical techniques. researchgate.net The phenylethyl group in this compound can further influence the steric and electronic properties of the resulting metal complexes.
Table 2: Examples of Metal Complexes with Piperazine-Based Ligands
| Ligand | Metal Ion | Resulting Complex Type |
|---|---|---|
| 1-Phenylpiperazine | Palladium(II) | Mononuclear complex researchgate.net |
| Piperazine-based macrocycles | Copper(II), Zinc(II) | Mononuclear and binuclear complexes nih.gov |
| 1-(2-Aminoethyl)piperazine | Copper(II), Cobalt(II), Nickel(II) | Mononuclear complexes researchgate.net |
The piperazinone scaffold can undergo nucleophilic substitution reactions, providing a pathway to introduce a variety of functional groups. These reactions can occur at different positions depending on the substrate and reaction conditions.
While direct nucleophilic substitution on the piperazinone ring of this compound is not extensively reported, reactions on analogous heterocyclic systems provide valuable insights. For example, nucleophilic aromatic substitution (SNAr) is a common reaction for activated aromatic rings. researchgate.netnih.govnih.govyoutube.com If the phenyl ring of the phenylethyl group were appropriately activated with electron-withdrawing groups, it could undergo SNAr reactions.
More relevant to the piperazinone core, the secondary amine at the N4 position can act as a nucleophile. For example, it can react with electrophilic partners in substitution reactions. The synthesis of 1-benzylpiperazine, a close analog, often involves the reaction of piperazine with benzyl chloride, a classic example of nucleophilic substitution. designer-drug.comorgsyn.orgeuropa.eu
The chemical framework of this compound presents sites susceptible to both oxidation and reduction, offering avenues for further chemical diversification. The piperazine ring, phenylethyl group, and the amide carbonyl are all potential targets for such transformations.
Specific literature detailing the direct oxidation or reduction of this compound is scarce. However, the reactivity of analogous structures can be extrapolated. For instance, the benzyl group in 1-benzylpiperazine can be readily removed by hydrogenolysis, a reductive process, to yield the parent piperazine. orgsyn.org This suggests that the phenylethyl group in the target compound could potentially be cleaved under similar conditions. The carbonyl group of the piperazinone ring could also be a target for reduction using strong reducing agents like lithium aluminum hydride, which would transform the piperazin-2-one into a piperazine.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.orgorganic-chemistry.orgnih.gov While no MCRs directly employing this compound as a substrate were found in the reviewed literature, MCRs are widely used to synthesize diverse libraries of piperazine and piperazinone derivatives. thieme-connect.com These reactions offer an efficient strategy for creating structural diversity around the piperazine core. For example, isocyanide-based MCRs like the Ugi and Passerini reactions can be used to generate peptidomimetic compounds containing piperazine-like structures. organic-chemistry.org
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete structural map of 1-(2-phenylethyl)piperazin-2-one can be constructed.
Proton NMR (¹H NMR) provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenylethyl moiety and the piperazin-2-one (B30754) ring.
The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum, approximately between 7.20 and 7.40 ppm. The two methylene (B1212753) groups of the ethyl linker form an A₂B₂ system, resulting in two triplets. The protons of the methylene group adjacent to the phenyl ring are expected to resonate at a different chemical shift than the protons of the methylene group attached to the piperazine (B1678402) nitrogen. The protons on the piperazin-2-one ring will also exhibit characteristic signals, with their chemical shifts influenced by the adjacent nitrogen atoms and the carbonyl group. For instance, in related piperazine structures, the protons on the ring appear at various shifts depending on their position relative to the substituents. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl H | 7.20 - 7.40 | Multiplet |
| -CH₂-Ph | ~2.80 | Triplet |
| -N-CH₂- | ~2.90 | Triplet |
| Piperazinone Ring H | 3.00 - 3.50 | Multiplets |
| -NH- | Variable | Broad Singlet |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The spectrum would feature signals for the aromatic carbons, with the substituted carbon appearing at a different shift compared to the others. The carbons of the ethyl bridge and the piperazin-2-one ring will also have characteristic chemical shifts. The carbonyl carbon of the amide group is particularly noteworthy, typically appearing significantly downfield (around 170 ppm) due to the deshielding effect of the oxygen atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the assignment of the carbon signals. uvic.ca
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~170 |
| Aromatic C (substituted) | ~139 |
| Aromatic C (unsubstituted) | 126 - 129 |
| -CH₂-Ph | ~34 |
| -N-CH₂- | ~60 |
| Piperazinone Ring C | 45 - 55 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between the protons of the two methylene groups in the ethyl chain, as well as between adjacent protons within the piperazin-2-one ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.80 ppm would show a correlation to the carbon signal at ~34 ppm, confirming their assignment to the -CH₂-Ph group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying connections between different parts of the molecule and for assigning quaternary (non-protonated) carbons. emerypharma.com Key HMBC correlations for this compound would include:
Correlations from the protons of the -N-CH₂- group to the carbons of the phenyl ring, confirming the attachment of the phenylethyl group to the piperazine nitrogen.
Correlations from the protons on the piperazin-2-one ring to the carbonyl carbon, confirming the structure of the lactam ring.
Table 3: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Expected Observation |
| COSY | H of -CH₂-Ph and H of -N-CH₂- | Cross-peak indicating coupling between the ethyl protons. |
| HSQC | H of -CH₂-Ph and C of -CH₂-Ph | Cross-peak confirming the direct H-C bond. |
| HMBC | H of -N-CH₂- and Aromatic C's | Cross-peaks confirming the connectivity of the ethyl chain to the phenyl ring. |
| HMBC | Protons on piperazinone ring and Carbonyl C | Cross-peaks confirming the lactam structure. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₆N₂O, the molecular weight is 204.27 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 205.28. The hydrochloride salt of the compound has a molecular weight of 240.73. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which can be used to determine the elemental composition of the ion. This is a crucial step in confirming the identity of a newly synthesized compound. For the [M+H]⁺ ion of this compound, the calculated exact mass would be used to confirm the molecular formula C₁₂H₁₇N₂O⁺.
Analysis of the fragmentation pattern in the MS/MS spectrum provides further structural confirmation. The fragmentation of the [M+H]⁺ ion would likely proceed through several characteristic pathways:
Cleavage of the benzylic C-C bond: Loss of a tropylium (B1234903) ion (C₇H₇⁺, m/z 91) is a common fragmentation pathway for phenylethyl groups.
Cleavage of the N-C bond: Fragmentation at the bond between the ethyl group and the piperazine nitrogen.
Ring fragmentation: Cleavage of the piperazin-2-one ring, often initiated by the loss of carbon monoxide (CO) from the amide group.
These fragmentation patterns provide a molecular fingerprint that can be used to confirm the structure of this compound.
An In-Depth Analytical Profile of this compound
A comprehensive examination of the advanced spectroscopic and chromatographic characterization techniques for the chemical compound this compound reveals a landscape defined by predictive analysis due to a notable absence of direct experimental data in peer-reviewed literature. This article synthesizes information from related structures and foundational chemical principles to forecast the analytical behavior of this specific molecule.
The compound this compound, with the chemical formula C₁₂H₁₆N₂O, belongs to the piperazinone class of heterocyclic compounds. Its structure is characterized by a piperazin-2-one ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2. A phenylethyl group is attached to the nitrogen atom at position 1. While this compound is available from commercial suppliers, a significant gap exists in the scientific literature regarding its detailed analytical characterization. This article will, therefore, provide a theoretical and predictive overview of its expected behavior when subjected to modern analytical techniques, based on data from closely related compounds such as piperazin-2-one derivatives and N-phenylethyl substituted heterocycles.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These theoretical methods provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov
Binding Affinity Predictions
Predicting the binding affinity between a ligand and its receptor is a cornerstone of computational drug design. For piperazine-containing molecules, various methods are employed to estimate this critical parameter, ranging from scoring functions in molecular docking to more rigorous and computationally intensive techniques like free energy perturbation (FEP).
Relative binding free energy perturbation (RB-FEP) has emerged as a highly accurate method for predicting the change in binding affinity between two similar compounds. nih.gov This method is routinely used in both academic and pharmaceutical research settings. nih.gov More advanced techniques like absolute binding free energy perturbation (AB-FEP) can assess the binding affinity of a single compound without prior knowledge, and recent advancements have made these calculations more feasible. nih.gov
In practice, computational predictions are often correlated with experimental binding affinity data, typically expressed as the inhibition constant (Kᵢ). For example, studies on piperidine (B6355638)/piperazine-based compounds targeting the sigma-1 (S1R) receptor have identified ligands with nanomolar affinity. nih.gov Molecular dynamics simulations further enrich these studies by revealing the key amino acid residues that interact with the ligand, helping to rationalize the observed affinities. nih.gov For instance, these studies have highlighted the importance of a basic amino group as a crucial pharmacophoric element for locking in essential interactions with residues like Glu172 in the S1R binding site. nih.gov
Table 1: Representative Binding Affinities of Piperazine (B1678402) Derivatives at Sigma Receptors
| Compound | Target Receptor | Binding Affinity (Kᵢ) [nM] | Selectivity (Kᵢ S2R / Kᵢ S1R) |
|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 (S1R) | 3.2 | 33 |
| Compound 2 (analog of Compound 1) | Sigma-1 (S1R) | 24 | 50 |
| Compound 3 (analog of Compound 1) | Sigma-1 (S1R) | 8.9 | 26 |
| Haloperidol (Reference Compound) | Sigma-1 (S1R) | 2.6 | - |
Data sourced from a study on piperidine/piperazine-based sigma receptor ligands. nih.gov The table illustrates how modifications to the piperazine scaffold can influence binding affinity and selectivity.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known 3D structure for a biological target, ligand-based drug design serves as a powerful alternative for discovering and optimizing active compounds. nih.gov This approach relies on analyzing a set of molecules known to interact with the target to build a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity. nih.gov
A pharmacophore model for a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity was successfully developed. nih.gov The study suggested that the bioactive conformation of these derivatives should comprise 11 distinct features that define the binding model to their hypothetical receptor. nih.gov Such models are crucial as they distill the complex structural information of multiple ligands into a simple, 3D query that can be used to screen large compound libraries for new potential leads or to guide the modification of existing ligands to enhance activity. nih.govnih.gov
The fundamental principle of ligand-based approaches like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling is that molecules with similar structural or physicochemical properties will exhibit similar biological activities. nih.gov These methods provide crucial insights into the nature of ligand-receptor interactions and yield predictive models for lead optimization. nih.gov
Table 2: General Pharmacophoric Features Identified in Piperazine-Based Ligands
| Pharmacophoric Feature | Description | Potential Role in Binding |
|---|---|---|
| Aromatic Ring | The phenylethyl group. | Engages in hydrophobic and π-π stacking interactions with receptor residues. |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the piperazin-2-one (B30754) ring. | Forms hydrogen bonds with donor groups in the binding pocket. |
| Hydrogen Bond Donor | The N-H group in the piperazine ring (if unsubstituted at N4). | Forms hydrogen bonds with acceptor groups in the binding pocket. |
| Basic Nitrogen | The nitrogen atom at position 4 of the piperazine ring. | Can be protonated and form crucial ionic or multi-polar interactions. nih.gov |
This table outlines the key features that would be considered in developing a pharmacophore model for 1-(2-Phenylethyl)piperazin-2-one based on its structure and data from related compounds.
Conformational Analysis and Stereoelectronic Effects on Molecular Interactions
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. The piperazine ring is conformationally flexible and can adopt different arrangements, such as chair and boat conformations. researchgate.net The specific conformation adopted can significantly influence how the molecule fits into a receptor's binding site and the orientation of its functional groups for interaction.
These conformational preferences are governed by stereoelectronic effects, which are the interplay of steric hindrance and the distribution of electrons within the molecule. The specific conformation affects the molecule's dipole moment, its ability to form hydrogen bonds, and its hydrophobic interactions, all of which are critical for molecular recognition and binding to a biological target. nih.gov
Table 3: Selected Torsion and Dihedral Angles from a Structurally Related Piperazine Derivative
| Structural Feature | Parameter | Value (°) |
|---|---|---|
| Phenethyl Fragment Conformation (N21–C24–C25–C26) | Torsion Angle | Staggered |
| Piperazine Ring vs. Benzanthrone System | Dihedral Angle | 39.9 |
| Piperazine Ring vs. Phenyl Ring | Dihedral Angle | 77.0 |
Data sourced from the X-ray diffraction analysis of 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. mdpi.com These values provide a model for the likely spatial arrangement of the phenylethyl and piperazine groups in related structures.
Biological Activity and Pharmacological Investigations
General Pharmacological Relevance of Piperazin-2-one (B30754) Derivatives
Piperazine (B1678402) and its derivatives are recognized for their wide-ranging pharmacological properties. thieme-connect.comthieme-connect.com The versatility of the piperazine nucleus has made it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. thieme-connect.comnih.gov
Derivatives of piperazine have shown significant potential as analgesic and anti-inflammatory agents. thieme-connect.comthieme-connect.comnih.gov For instance, certain pyridazinone derivatives featuring a piperazine moiety have demonstrated considerable analgesic effects. pcbiochemres.com Specifically, [6-(4-methoxyphenyl)-3(2H)pyridazinon-2-yl]acetamide and its propionamide (B166681) counterpart have exhibited notable analgesic activity. pcbiochemres.com Additionally, a series of 2-(4-substituted piperazin-l-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones and related compounds have displayed anti-inflammatory activity. pcbiochemres.com In some cases, the anti-inflammatory effect of these derivatives, such as a phenyl piperazine linked to a pyridazine (B1198779) by a propionyl group, was found to be superior to that of indomethacin. pcbiochemres.com
Studies on various piperazine derivatives have consistently reported their ability to reduce pain and inflammation in different experimental models. researchgate.net For example, certain piperazine derivatives of chloro-substituted benzoxazolone, particularly those with 2-fluorophenyl and 2-methoxyphenyl piperazine substituents, have been identified as having maximal anti-inflammatory and analgesic activity. thieme-connect.com
| Compound Class | Specific Derivatives | Observed Activity | Reference |
| Pyridazinone Derivatives | [6-(4-methoxyphenyl)-3(2H)pyridazinon-2-yl]acetamide and propionamide | Analgesic | pcbiochemres.com |
| Pyridazinone Derivatives | 2-(4-substituted piperazin-l-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones | Anti-inflammatory | pcbiochemres.com |
| Benzoxazolone Derivatives | Chloro-substituted with 2-fluorophenyl and 2-methoxyphenyl piperazine | Anti-inflammatory, Analgesic | thieme-connect.com |
The piperazine nucleus is a key component in many compounds exhibiting antimicrobial and antiviral properties. apjhs.comresearchgate.net The growing issue of microbial resistance has spurred the development of novel antimicrobial agents, with piperazine derivatives emerging as a promising class of compounds. researchgate.net
Various synthetic piperazine derivatives have been evaluated for their activity against a range of bacteria and fungi. For example, newly synthesized pyrimidine (B1678525) incorporated piperazine derivatives have demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Some of these compounds also showed significant antifungal activity against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans. nih.gov Other research has also highlighted the antibacterial and antifungal potential of various piperazine derivatives. researchgate.net
In the realm of antiviral research, certain piperazine derivatives have been investigated for their activity against various viruses. For instance, quinazolin-4(3H)-one derivatives, which can be synthesized to include a piperazine ring, have shown a wide range of biological activities, including antiviral properties. acs.org
Piperazine derivatives have garnered significant attention for their potential as anticancer agents. nih.govnih.gov The incorporation of a piperazine moiety into various molecular frameworks has led to the discovery of compounds with potent cytotoxic activity against several cancer cell lines. nih.govnih.gov
For example, a study on piperazin-2-one-based structures revealed that certain derivatives exhibited significant cytotoxic effects on hepatocellular carcinoma (HCC) cell lines such as HUH7 and AKH12. nih.gov Two compounds, in particular, bearing TADDOL-derived and trifluoromethyl substituents, were effective in reducing cell viability. nih.govnih.gov Another study focused on novel piperazine derivatives of vindoline, a natural product, which demonstrated outstanding cytotoxic activity against a broad range of cancer cell lines, including colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com Specifically, a derivative containing a [4-(trifluoromethyl)benzyl]piperazine moiety was highly effective against the MDA-MB-468 breast cancer cell line. mdpi.com
Furthermore, a novel 4-(benzo pcbiochemres.comnih.govdioxol-5-ylmethyl) piperazine amide derivative showed promising cytotoxic effects on the MDA-MB-231 breast cancer cell line, with an IC50 value of 11.3 µM. ijpsr.com This compound was found to induce apoptosis and block the cell cycle in the G0/G1 phase. ijpsr.com The structural features and the presence of heteroatoms in the piperazine molecule are believed to contribute to its ability to repress the cell cycle and activate apoptosis. ijpsr.com
| Derivative Class | Cell Lines Tested | Key Findings | Reference |
| Piperazin-2-one-based structures | HUH7, AKH12 (Hepatocellular Carcinoma) | Significant reduction in cell viability. | nih.govnih.gov |
| Vindoline-piperazine derivatives | MDA-MB-468 (Breast Cancer), various others | Outstanding cytotoxic activity. | mdpi.com |
| Piperazine amide derivative | MDA-MB-231 (Breast Cancer) | Promising cytotoxicity, induces apoptosis, G0/G1 cell cycle arrest. | ijpsr.com |
Neurotransmitter Receptor Interactions
Piperazine derivatives are known to interact with a variety of central nervous system receptors, making them valuable tools for neuropharmacological research and potential therapeutic agents for neurological and psychiatric conditions. nih.gov
Several piperazine derivatives have been found to exhibit significant affinity for sigma (σ) receptors, which are implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders. Research has shown that certain piperazine-containing compounds can act as high-affinity σ1 receptor antagonists. acs.org Interestingly, the replacement of a piperidine (B6355638) moiety with a piperazine in some molecular scaffolds can dramatically alter the affinity for σ1 receptors, highlighting the critical role of the piperazine ring in receptor binding. acs.org The affinity for both σ1 and σ2 receptors can vary depending on the specific substituents on the piperazine ring. acs.org
Enzymatic Inhibition Studies (e.g., BACE1)
The 2-oxopiperazine scaffold, present in 1-(2-Phenylethyl)piperazin-2-one, is a critical ligand element in the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a primary therapeutic target in Alzheimer's disease research, as it initiates the production of amyloid-β (Aβ) peptides. nih.gov
A series of BACE1 inhibitors designed around a 2-oxopiperazinone core demonstrated potent enzymatic inhibition and cellular activity. nih.gov For example, an inhibitor featuring an N-benzyl-2-oxopiperazinone moiety (inhibitor 5a) displayed a BACE1 inhibitory constant (Kᵢ) of 2 nM and a cellular half-maximal effective concentration (EC₅₀) for Aβ reduction of 3.5 nM, indicating potent activity both at the enzyme and in a cellular context. nih.gov
| Inhibitor (containing 2-oxopiperazine) | BACE1 Kᵢ (nM) | Cellular EC₅₀ (nM) | Reference |
| Inhibitor 5a | 2 | 3.5 | nih.gov |
| Inhibitor 6j | 23 | 80 | nih.gov |
This table highlights the potent BACE1 inhibitory activity of compounds containing the 2-oxopiperazine core.
Mechanisms of Action at the Molecular and Cellular Level
Beyond simple binding affinity (Kᵢ or Kₔ), the kinetic parameters of a ligand's interaction with its receptor are critical determinants of its pharmacological effect. csmres.co.ukexcelleratebio.com These parameters include the association rate constant (kₒₙ), which describes how quickly a drug binds to its target, and the dissociation rate constant (kₒբբ), which describes how quickly it comes off. excelleratebio.com The reciprocal of the dissociation rate constant (1/kₒբբ) defines the drug-target "residence time," a measure of the duration of the drug-receptor complex. csmres.co.uknih.gov
In dynamic in vivo systems where endogenous neurotransmitter concentrations fluctuate, residence time can be a more accurate predictor of a drug's efficacy and duration of action than its equilibrium affinity. excelleratebio.comresearchgate.net A long residence time can lead to sustained receptor occupancy and prolonged physiological effects, even after the concentration of free drug in the plasma has declined. excelleratebio.com While specific kinetic data for this compound are not available, it is known that different H₃R antagonists can exhibit distinct kinetic profiles, which may contribute to their varying in vivo activities. monash.edu
| Kinetic Parameter | Symbol | Definition | Significance | Reference |
| Association Rate Constant | kₒₙ | The rate at which the ligand binds to the receptor. | Influences the speed of onset of drug action. | excelleratebio.comgraphpad.com |
| Dissociation Rate Constant | kₒբբ | The rate at which the ligand-receptor complex dissociates. | Determines the duration of the drug's effect at the molecular level. | excelleratebio.comgraphpad.com |
| Equilibrium Dissociation Constant | Kₔ | The ratio of kₒբբ to kₒₙ at equilibrium (kₒբբ/kₒₙ). | A measure of binding affinity; lower Kₔ means higher affinity. | excelleratebio.comgraphpad.com |
| Residence Time | τ (or RT) | The average lifetime of the ligand-receptor complex (1/kₒբբ). | A key predictor of the duration of pharmacological action in vivo. | csmres.co.uknih.gov |
This table defines the key parameters of receptor binding kinetics.
The pharmacological activities of this compound analogs at H₃ and dopamine (B1211576) receptors directly imply a capacity to modulate neurotransmitter systems.
Increased Neurotransmitter Release via H₃R Antagonism : The histamine (B1213489) H₃ receptor functions as a presynaptic autoreceptor on histamine-releasing neurons and as a heteroreceptor on neurons that release other key neurotransmitters. wikipedia.orgwikipedia.org By blocking these inhibitory receptors, H₃R antagonists increase the synthesis and release of histamine. patsnap.com Furthermore, they enhance the release of other major neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin (B10506), in various brain regions. monash.edupatsnap.comnih.govnih.govuaeu.ac.ae This broad enhancement of neurotransmitter release is the primary mechanism behind the pro-cognitive effects observed with H₃R antagonists. nih.gov
Modulation of Dopamine Reuptake : In addition to direct receptor interactions, compounds with a phenethylamine (B48288) backbone can influence neurotransmitter levels by interacting with transporters. biomolther.org The dopamine transporter (DAT) is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signal. biomolther.org Studies on β-phenethylamine derivatives have shown that they can inhibit DAT, leading to higher synaptic dopamine concentrations. This inhibition of reuptake can, in turn, influence the function and signaling of postsynaptic dopamine receptors like the D₂ receptor. biomolther.org
H₃ Receptor Signaling : Activation of the H₃R leads to the inhibition of the enzyme adenylyl cyclase by the Gαᵢ/ₒ subunit, resulting in decreased production of the second messenger cyclic AMP (cAMP). nih.govresearchgate.net The βγ subunits released upon G protein activation can also directly inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release. wikipedia.orgresearchgate.net As an antagonist, a compound like this compound would block these inhibitory signals. Beyond the canonical cAMP pathway, H₃R activation has also been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways, often in a cell-type-specific manner. nih.govnih.gov
D₂ Receptor Signaling : Similar to the H₃R, activation of the D₂ receptor leads to Gαᵢ/ₒ-mediated inhibition of adenylyl cyclase and a reduction in cAMP levels. wikipedia.orgnih.govresearchgate.net D₂ receptors also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. researchgate.net In addition to this canonical pathway, D₂ receptors can signal through non-canonical, G protein-independent pathways involving β-arrestin. nih.govbiomolther.org This β-arrestin pathway can mediate distinct cellular outcomes, including the activation of the ERK signaling cascade in different subcellular compartments. biomolther.org
| Receptor | Primary G Protein | Canonical Pathway | Key Non-Canonical Pathway(s) | Reference |
| Histamine H₃ | Gαᵢ/ₒ | ↓ Adenylyl Cyclase → ↓ cAMP | MAPK/ERK activation; Akt phosphorylation | researchgate.netnih.govnih.gov |
| Dopamine D₂ | Gαᵢ/ₒ | ↓ Adenylyl Cyclase → ↓ cAMP | β-arrestin recruitment; MAPK/ERK activation | nih.govresearchgate.netbiomolther.org |
This table summarizes and compares the principal intracellular signaling pathways associated with H₃ and D₂ receptors.
Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Detailed research findings, including data on the binding affinities, interaction sites, or functional effects of this compound with proteins or nucleic acids, are not available in the public domain based on the conducted searches. Consequently, no data tables or detailed research findings on this specific topic can be provided.
While the broader class of piperazine and piperazinone derivatives has been the subject of extensive research, leading to the development of numerous compounds with a wide range of biological activities, these findings are not directly applicable to the specific molecule of this compound as per the strict constraints of this article. The biological activity of a compound is highly dependent on its precise chemical structure, and extrapolating data from analogues would not be scientifically rigorous.
Therefore, the interaction of this compound with biological macromolecules remains an uninvestigated area in publicly accessible scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Biological Activity and Receptor Selectivity
The introduction of substituents onto the phenylethyl moiety or the piperazine (B1678402) ring of related compounds has been shown to have a profound impact on their biological activity and receptor selectivity. The nature, position, and size of these substituents can dramatically alter the molecule's affinity for its target and its selectivity over other receptors.
Research on a series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines revealed that the addition of a meta-hydroxyl group on the 2-phenyl group significantly enhanced analgesic activity. nih.gov For instance, compounds with this substitution were found to be 23 to 56 times more potent than their parent compounds. nih.gov This highlights the critical role of a well-positioned hydrogen-bonding donor in improving efficacy. Similarly, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, substituting the piperazine ring with different groups altered the affinity for the human A2A adenosine (B11128) receptor (hA2A AR). While phenyl and benzyl (B1604629) groups were tolerated, a longer phenylethyl group resulted in a decrease in binding activity, suggesting that steric bulk at this position is a determining factor for this specific target. mdpi.com
In the context of dopamine (B1211576) receptors, N-phenylpiperazine analogs demonstrate that substitutions on the phenyl ring can tune selectivity for the D3 versus the D2 subtype. nih.gov The introduction of heterocyclic rings as substituents on the piperazine moiety can also modulate affinity and selectivity. For example, in a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives, the nature of the N-aryl substituent on the piperazine ring was crucial for D3 receptor selectivity. nih.govnih.gov Functionalization of an amino group on the agonist moiety with various sulfonamides significantly improved D3 affinity in some cases. nih.gov
Furthermore, studies on 1,2,4-trisubstituted piperazine derivatives as serotonin (B10506) receptor ligands have shown that adding a third substituent (a methyl group) to the piperazine ring can increase affinity for 5-HT2A receptors, sometimes without negatively impacting 5-HT1A receptor affinity. nih.gov This suggests that even small modifications can lead to more stable ligand-receptor complexes and altered selectivity profiles. nih.gov
The following table summarizes the impact of various substituents on the biological activity of compounds structurally related to 1-(2-Phenylethyl)piperazin-2-one.
| Parent Scaffold | Substituent | Position | Effect | Receptor/Activity | Reference |
| 1-Cycloalkyl-4-(1,2-diphenylethyl)piperazines | m-Hydroxyl | 2-Phenyl group | Increased potency (23-56x) | Analgesic Activity | nih.gov |
| 7-Amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidines | Phenylethyl | Piperazine nitrogen | Decreased affinity | hA2A AR | mdpi.com |
| N-Phenylpiperazine analogs | Various aryl groups | Piperazine nitrogen | Modulated selectivity | D3 vs. D2 Dopamine Receptors | nih.gov |
| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol | Indole amide | Piperazine nitrogen | High affinity | D3 Dopamine Receptor | nih.gov |
| 1,4-Disubstituted piperazines | Methyl | Piperazine ring (position 2) | Increased affinity | 5-HT2A Receptor | nih.gov |
Role of the 2-Phenylethyl Moiety in Biological Recognition and Binding
The 2-phenylethyl moiety is a common structural motif in many biologically active compounds and plays a significant role in molecular recognition and binding to target receptors. Its contributions are generally attributed to its size, hydrophobicity, and the ability of the phenyl ring to engage in various non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues in the receptor's binding pocket.
In studies of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the phenylethyl group is integral to their analgesic activity. nih.gov The orientation and interactions of this group within the opioid receptor binding site are considered critical for potent agonist or antagonist effects. Research on N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) and its isomers further underscores the importance of the phenylethyl group. The stereochemical configuration at the carbon atom of the phenylethyl group adjacent to the nitrogen is a key determinant of analgesic potency and receptor affinity, indicating a highly specific interaction of this moiety within the mu-opioid receptor. nih.gov
However, the contribution of the phenylethyl group is highly context- and target-dependent. For instance, in a series of adenosine A2A receptor inverse agonists based on a thiazolo[5,4-d]pyrimidine scaffold, replacing a benzyl group on the piperazine with a phenylethyl group led to a decrease in binding affinity. mdpi.com This suggests that for this particular receptor, the increased length and flexibility of the phenylethyl group may be detrimental to optimal binding, possibly by inducing an unfavorable conformation or creating steric clashes.
The phenyl ring within the phenylethyl group can also be a site for modification to fine-tune activity. As mentioned previously, the addition of a hydroxyl group to the phenyl ring of certain diphenylethyl-piperazine derivatives dramatically increases analgesic potency, demonstrating that this part of the molecule is positioned in a region of the receptor where hydrogen bonding is possible. nih.govnih.gov
Conformational Effects of the Piperazin-2-one (B30754) Ring on Ligand-Target Interactions
The conformation of the piperazin-2-one ring is a critical factor that governs how a ligand interacts with its biological target. This heterocyclic ring system is more rigid than a simple piperazine ring due to the presence of the lactam (amide) group. The planarity of the amide bond restricts the conformational flexibility of the ring.
Piperazine rings typically exist in a thermodynamically favored chair conformation. nih.gov However, this can change upon interaction with a target, such as a metal ion or a receptor binding site, where a higher energy boat conformation may be adopted to facilitate binding. nih.gov The introduction of an acyl group, as in a piperazin-2-one, creates a more complex conformational landscape due to the hindered rotation around the N-C(O) amide bond. rsc.orgrsc.org This restricted rotation can lead to the existence of distinct rotamers, which can have different binding affinities for a receptor.
Stereochemical Influences on Pharmacological Potency and Efficacy
Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs, as biological systems, such as receptors and enzymes, are themselves chiral. nih.gov Enantiomers of a chiral molecule can exhibit significant differences in potency, efficacy, and even their mode of action. The presence of at least one chiral center in derivatives of this compound means that stereoisomerism is a critical consideration in their drug design and development.
Studies on various piperazine derivatives have consistently demonstrated the profound impact of stereochemistry. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their corresponding R-(-) enantiomers. nih.gov In some cases, the R-(-) enantiomers even exhibited narcotic antagonist activity, a complete reversal of the agonist effect of the S-(+) isomers. nih.gov Similarly, for 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) derivatives, the (S)-(+)-enantiomer was the more potent analgesic. nih.gov
The analgesic agent ohmefentanyl, which contains a 1-(2-hydroxy-2-phenylethyl)piperidyl moiety, has three chiral centers, leading to eight possible stereoisomers. Research has shown extreme stereodifferences in their analgesic activity. nih.gov The most potent isomer was found to be over 13,000 times more potent than morphine, while its enantiomer was one of the least potent isomers. nih.gov This dramatic difference in potency is directly attributed to the precise fit of the more active isomer into the opioid receptor, with the configuration at the piperidine (B6355638) ring and the phenylethyl side chain being crucial for high-affinity binding and efficacy. nih.gov
These findings underscore that the three-dimensional arrangement of atoms is fundamental to the interaction between a ligand and its receptor. Even subtle changes in the spatial orientation of a functional group can lead to a significant loss of affinity or a change in pharmacological effect.
The following table presents data on the stereochemical influence on the activity of related piperazine derivatives.
| Compound Series | Isomer | Biological Activity | Finding | Reference |
| 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | S-(+) enantiomers | Analgesic Agonist | Stronger analgesic activity | nih.gov |
| 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | R-(-) enantiomers | Narcotic Antagonist | Showed antagonist activity in some cases | nih.gov |
| N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide | (3R,4S,2'S)-(+) | Analgesic Agonist | Most potent isomer (13,100x morphine) | nih.gov |
| N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide | (3S,4R,2'R)-(-) | Analgesic Agonist | Least potent isomer | nih.gov |
| Dermorphin analogues | Configuration of Phenylalanine | Opiate Activity | Configuration is important for enhancing or reducing activity | nih.gov |
Preclinical Research and Drug Discovery Applications
Identification of 1-(2-Phenylethyl)piperazin-2-one Analogues as Lead Compounds
The journey of a drug from concept to clinic often begins with the identification of a "lead compound," a chemical starting point with promising, albeit imperfect, biological activity. Analogues of this compound, which belong to the broader class of piperazine (B1678402) derivatives, are frequently identified as lead compounds in diverse therapeutic areas. The piperazine ring is a common structural motif in drug discovery, valued for its ability to interact with various biological targets. researchgate.net
Researchers identify these molecules as leads through screening libraries of compounds for activity against specific targets. For instance, piperazine derivatives have been explored for their potential as anticancer agents, with studies identifying compounds that exhibit cytotoxic activity against cancer cell lines. mdpi.com In the field of neurodegenerative diseases, derivatives containing a piperazine ring have been designed as antagonists for the A2A adenosine (B11128) receptor, a promising target for conditions like Parkinson's and Alzheimer's disease. mdpi.com
The specific this compound structure serves as a scaffold that can be chemically modified. The synthesis of related structures, such as 3-phenyl-piperazin-2-one, demonstrates a foundational method for creating a library of analogues for screening. researchgate.net The identification of a piperazine derivative with even moderate activity, such as those showing radioprotective effects or monoamine oxidase (MAO) inhibition, establishes it as a lead compound worthy of further optimization. nih.govnih.gov
Optimization Strategies for Enhanced Efficacy and Selectivity
Once a lead compound is identified, medicinal chemists employ various optimization strategies to enhance its desirable properties, such as efficacy (the ability to produce a therapeutic effect) and selectivity (the ability to act on a specific target without affecting others).
A common strategy involves systematic modification of the lead compound's structure. For a molecule like this compound, this could involve altering the phenylethyl group, substituting other parts of the piperazine ring, or attaching different chemical moieties. For example, in the development of A2A adenosine receptor antagonists, researchers synthesized a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives with a piperazine linker. They observed that while a phenylethyl group on the piperazine ring led to a drop in binding activity, replacing it with an ethylamine (B1201723) chain resulted in derivatives with higher affinity for the target receptor. mdpi.com This iterative process of synthesis and testing allows for the development of a Structure-Activity Relationship (SAR), which guides further design.
Another optimization approach focuses on improving metabolic stability. A series of piperazin-1-ylpyridazines, initially found to be rapidly metabolized, underwent structural modifications to significantly increase their in vitro half-lives, thereby enhancing their potential for in vivo efficacy. nih.gov Optimization can also be guided by computational methods, such as molecular docking, which predicts how a compound will bind to its target, allowing for a more rational design of more potent and selective analogues. mdpi.comrsc.org
Pharmacokinetic Considerations in Compound Design (e.g., Absorption, Distribution, Metabolism, Excretion - ADME)
The pharmacokinetic profile of a compound—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is a critical factor in its potential success as a drug. Poor ADME properties are a major cause of failure in drug development. Therefore, these characteristics are considered early in the design and optimization process.
For piperazine-based compounds, metabolism is a key consideration. The piperazine ring can be susceptible to metabolism by enzymes in the liver, primarily the cytochrome P450 family. nih.gov This can lead to rapid clearance from the body, reducing the compound's exposure and therapeutic effect. Computational tools are often used in the early stages to predict the ADME properties of designed analogues. For example, the SwissADME web tool was used to evaluate the drug-likeness profiles of a set of piperazine-containing A2A adenosine receptor inverse agonists. mdpi.com
To experimentally assess metabolic vulnerabilities, in vitro metabolic stability studies are conducted. These assays typically involve incubating the compound with liver microsomes, which contain the primary drug-metabolizing enzymes, from different species (e.g., mouse, human). The rate at which the compound disappears over time provides an estimate of its metabolic half-life (t½).
In a study of piperazin-1-ylpyridazines, the initial lead compound (Compound 1) was found to be metabolized very quickly, with half-lives of approximately 2 and 3 minutes in mouse and human liver microsomes, respectively. nih.gov Through iterative design and systematic structural modifications aimed at blocking the sites of metabolism, researchers were able to synthesize new analogues with dramatically improved stability. For example, a later-generation compound (Compound 29) exhibited half-lives of 113 and 105 minutes in mouse and human liver microsomes, a more than 50-fold improvement. nih.gov
Table 1: In Vitro Metabolic Stability of Piperazin-1-ylpyridazine Analogues
| Compound | Mouse Liver Microsomes (t½, min) | Human Liver Microsomes (t½, min) |
|---|---|---|
| 1 | 2 | 3 |
| 29 | 113 | 105 |
This table is based on data from a study on piperazin-1-ylpyridazines, which are structurally related to the piperazine class of compounds. nih.gov
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, this is influenced by factors such as absorption from the gut and metabolism in the liver (the "first-pass effect"). Improving metabolic stability, as discussed above, is a key strategy for enhancing oral bioavailability. nih.gov
Predictive models, such as Lipinski's Rule of Five, are often used to assess the potential for good oral bioavailability based on a compound's physicochemical properties. nih.gov By designing compounds that adhere to these guidelines and exhibit metabolic stability, researchers aim to develop drug candidates that can be effectively absorbed and have a sustained presence in the body.
Preclinical Efficacy Studies in Disease Models
After demonstrating promising activity and properties in vitro, lead compounds are advanced into preclinical efficacy studies using disease models. These models, which can be cellular or animal-based, are designed to mimic aspects of a human disease and provide an initial assessment of a compound's potential therapeutic effect in vivo.
For example, novel piperazine derivatives developed as radioprotective agents were evaluated not only in human cell lines but also in a murine (mouse) model to assess their protective effects in vivo. nih.gov Similarly, A2A adenosine receptor antagonists, including piperazine-containing structures, have been shown to improve motor dysfunction in various preclinical animal models of Parkinson's disease. mdpi.com These studies are crucial for establishing proof-of-concept and for selecting the most promising candidates to move forward in the development pipeline.
Toxicity Profile Assessment in Early Development
Assessing the potential for toxicity is a continuous process throughout drug discovery. In the early stages, this primarily involves in vitro cytotoxicity assays. These tests expose various cell types, including both cancerous and healthy non-malignant cells, to the compound to determine the concentration at which it becomes toxic.
For example, a series of new phenylpiperazine derivatives of 1,2-benzothiazine were tested for cytotoxicity on both a breast cancer cell line (MCF7) and a healthy breast cell line (MCF10A). mdpi.com The goal is to identify compounds that are highly toxic to cancer cells while having minimal impact on healthy cells, a property known as selectivity. One compound from this series, BS230, showed a favorable profile with lower cytotoxicity towards healthy cells and stronger cytotoxicity towards cancer cells compared to the established anticancer drug doxorubicin. mdpi.com
Conversely, some studies reveal challenges in achieving this selectivity. An investigation into piperazin-2-one-based structures found that while certain compounds effectively reduced the viability of cancer cells, they demonstrated similar toxicity in non-malignant control cells (HUVEC), indicating a lack of a therapeutic window. nih.gov Such findings are critical as they guide further optimization efforts to reduce off-target toxicity.
Table 2: Early Stage Cytotoxicity Assessment
| Compound Class | Target Application | Key Finding | Source |
|---|---|---|---|
| Phenylpiperazine derivatives of 1,2-benzothiazine | Anticancer | Compound BS230 showed higher cytotoxicity to cancer cells (MCF7) than healthy cells (MCF10A). | mdpi.com |
| Piperazin-2-one-based structures | Anticancer | Active compounds (4e and 6) were also toxic to non-malignant HUVEC cells, indicating a need for improved selectivity. | nih.gov |
Future Research Directions and Translational Perspectives for 1 2 Phenylethyl Piperazin 2 One
The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, present in a diverse array of biologically active compounds. nih.gov The specific molecule, 1-(2-Phenylethyl)piperazin-2-one, represents a valuable starting point for the development of novel therapeutic agents. Future research is poised to build upon this foundational structure through innovative synthetic strategies, computational modeling, and thorough investigation into its therapeutic potential across various disease areas. This exploration is guided by the need to overcome existing therapeutic limitations and to develop next-generation pharmaceuticals with enhanced efficacy and safety.
Q & A
Q. What are the recommended laboratory synthesis methods for 1-(2-Phenylethyl)piperazin-2-one?
Answer: A typical synthesis involves nucleophilic substitution or condensation reactions. For example:
Reagent selection : Use piperazine derivatives and phenylethyl halides as starting materials. Evidence from analogous piperazine syntheses (e.g., 1-(2-fluorobenzyl)piperazine triazoles) suggests using polar aprotic solvents (e.g., DMF) with KCO as a base to facilitate deprotonation and coupling .
Reaction conditions : Stir at room temperature for 6–8 hours under inert atmosphere. Monitor progress via TLC (hexane:ethyl acetate, 1:8) .
Purification : Column chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Key considerations : Optimize stoichiometry to minimize by-products like unreacted halides or dimerization.
Q. What safety protocols are critical for handling this compound?
Answer: Based on SDS for structurally similar piperazines:
- Storage : Keep in airtight containers, protected from moisture and light, at 2–8°C. Ensure proper ventilation to avoid vapor accumulation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis or weighing .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. How should researchers characterize the purity of this compound?
Answer: Combine multiple analytical techniques:
HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) and detect impurities .
NMR spectroscopy : H and C NMR (DMSO-d) verify structural integrity. Look for characteristic peaks:
- Piperazine protons (δ 2.5–3.5 ppm)
- Aromatic protons (δ 7.2–7.5 ppm) .
Melting point : Compare experimental values (e.g., 187–190°C for similar piperazines) to literature .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystallographic behavior of this compound?
Answer: Hydrogen bonding governs crystal packing and stability. Key steps for analysis:
Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H···O bonds between piperazine carbonyl and adjacent molecules) .
Graph set analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., rings) and predict crystal lattice stability .
Thermal analysis : DSC/TGA correlates hydrogen-bond strength with melting/decomposition points .
Example : In related compounds, weak C–H···π interactions from the phenyl group can alter solubility and polymorph formation .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer: Address discrepancies (e.g., variable H NMR shifts or IR stretches) via:
Control experiments : Re-synthesize compounds using standardized protocols to isolate solvent or pH effects .
Advanced spectroscopy :
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments .
- FTIR with DFT calculations : Compare experimental carbonyl stretches (1650–1700 cm) with simulated spectra .
Crystallographic validation : Use X-ray data to confirm bond lengths and angles, resolving ambiguities from solution-state data .
Q. What strategies optimize the biological activity of this compound derivatives?
Answer: For structure-activity relationship (SAR) studies:
Functional group modulation :
- Introduce electron-withdrawing groups (e.g., -F, -NO) to enhance receptor binding .
- Modify the phenylethyl side chain to alter lipophilicity (ClogP 2.5–4.0 optimal for blood-brain barrier penetration) .
Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors). Validate with in vitro assays .
Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
